molecular formula C7H4BrFO2 B1447579 6-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1236079-57-4

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B1447579
M. Wt: 219.01 g/mol
InChI Key: HRNLFMAOPJHXEW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-hydroxybenzaldehyde (6BFH) is a synthetic compound commonly used in the synthesis of organic compounds. It is an aldehyde, which is a type of organic compound that contains a carbonyl group (C=O) and at least one hydrogen atom bound to the carbon atom of the carbonyl group. 6BFH is a versatile building block for organic synthesis, as it can be used to construct various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. The versatility of 6BFH in organic synthesis has led to its widespread use in the pharmaceutical, agrochemical, and materials industries.

Scientific Research Applications

  • Scientific Field: Material Science

    • Application : Synthesis of fluorinated bicyclic heterocycles .
    • Method : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
    • Results : Semiconducting acenes can also be prepared from 3-fluoro-2-hydroxybenzaldehyde .
  • Scientific Field: Chemistry

    • Application : Formation of dysprosium hydrogen-bonded organic frameworks .
    • Method : The reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions was used to obtain five Dy–HOFs .
    • Results : The above Dy–HOFs were immersed in solutions with different pH values (1–13) for 20 days and maintained a high degree of stability . The solid-state fluorescence of Dy–HOF samples immersed under acidic conditions had a “turn-on” response, and the solid-state fluorescence increased with increased acidity .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of Salen/Salalen Ligands .
    • Method : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize salen (salicylaldehyde and ethylenediamine) ligands as tetradentate C2-symmetric ligands .
    • Results : Cobalt-salen complexes based on 3-fluoro-2-hydroxybenzaldehyde show reversible oxygen chemisorption as well as anticancer activity with IC 50 (half maximal inhibitory concentration) of 50 µM .
  • Scientific Field: Material Science

    • Application : Synthesis of Semiconducting Acenes .
    • Method : Semiconducting acenes can also be prepared from 3-fluoro-2-hydroxybenzaldehyde .
    • Results : The synthesized semiconducting acenes have potential applications in the field of electronics .

properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLFMAOPJHXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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